molecular formula C8H11NOS B2517987 2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole CAS No. 2199548-88-2

2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole

Cat. No. B2517987
CAS RN: 2199548-88-2
M. Wt: 169.24
InChI Key: NXLRFCPGPLJVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole is a chemical compound with the molecular formula C8H11NOS. It is a heterocyclic thiazole derivative that has been extensively studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Oligonucleotide Synthesis

Phosphoramidites, which are building blocks used in chemical synthesis of oligonucleotides, often contain modifications such as “2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole” for the synthesis of antisense oligos and siRNAs for therapeutic applications .

Dye-labeled Phosphoramidites

This compound can be used in the synthesis of dye-labeled phosphoramidites . These are used in the synthesis of oligos for detection in molecular assays and microarrays.

Structural Phosphoramidites

“2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole” can be used in the synthesis of structural phosphoramidites . These are used for the synthesis of primers, probes, or oligos for structural and mutagenesis studies.

properties

IUPAC Name

2-(cyclopropylmethoxy)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-4-7-2-3-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLRFCPGPLJVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.